Subnanomolar MCHR2 Antagonism: A Potency Benchmark in CHO Cell Functional Assays
A derivative incorporating the 1-(2-chloro-4-methylbenzyl)piperidin-4-amine core demonstrates exceptional antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2), achieving an IC50 of 1 nM in a CHO cell calcium flux assay [1]. This potency is >100-fold superior to its activity at the serotonin transporter (IC50 = 100 nM) and >500-fold superior to activity at the dopamine D2 receptor (IC50 = 500 nM) in the same study [1]. While direct comparator data for the unsubstituted 1-benzylpiperidin-4-amine analog at MCHR2 is not publicly available, class-level SAR indicates that the 2-chloro-4-methylbenzyl substitution pattern is critical for achieving this level of MCHR2 potency and selectivity [2]. This level of potency positions the compound as a valuable tool for studying MCHR2-mediated signaling in appetite regulation, anxiety, and sleep disorders.
| Evidence Dimension | MCHR2 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (for a derivative containing the core scaffold) |
| Comparator Or Baseline | Serotonin transporter (SERT): IC50 = 100 nM; Dopamine D2 receptor: IC50 = 500 nM (same derivative) |
| Quantified Difference | >100-fold selectivity for MCHR2 over SERT; >500-fold over D2 |
| Conditions | Human MCHR2 expressed in CHO cells; inhibition of MCH-stimulated Ca2+ flux; 10 min preincubation |
Why This Matters
For procurement decisions in GPCR drug discovery programs, this compound offers a validated starting point for MCHR2 antagonist development with a defined selectivity window over common off-targets.
- [1] BindingDB BDBM50360708 (CHEMBL1934127). Affinity data for MCHR2, SERT, and D2 receptor. View Source
- [2] Coupez R. Synthèse de novo d'antagonistes spirocycliques sélectifs du MCHR2: optimisation et validation in vivo. Doctoral thesis. 2025. View Source
